N-(3,5-DIMETHOXYPHENYL)-N'-TETRAHYDRO-2-FURANYLMETHYLTHIOUREA
Description
N-(3,5-Dimethoxyphenyl)-N'-tetrahydro-2-furanylmethylthiourea is a thiourea derivative characterized by a 3,5-dimethoxyphenyl group and a tetrahydrofuranmethyl moiety. The 3,5-dimethoxy substitution on the phenyl ring enhances solubility and modulates electronic properties, which are critical for interactions with biological targets . Thiourea derivatives are widely studied for their diverse biological activities, including enzyme inhibition and antimicrobial effects.
Properties
IUPAC Name |
1-(3,5-dimethoxyphenyl)-3-(oxolan-2-ylmethyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-17-12-6-10(7-13(8-12)18-2)16-14(20)15-9-11-4-3-5-19-11/h6-8,11H,3-5,9H2,1-2H3,(H2,15,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXRVILSLJUAKOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=S)NCC2CCCO2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-DIMETHOXYPHENYL)-N’-TETRAHYDRO-2-FURANYLMETHYLTHIOUREA typically involves the reaction of 3,5-dimethoxyaniline with tetrahydro-2-furanylmethyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, under reflux conditions. The product is then purified using standard techniques like recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process, and advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-DIMETHOXYPHENYL)-N’-TETRAHYDRO-2-FURANYLMETHYLTHIOUREA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted thioureas.
Scientific Research Applications
N-(3,5-DIMETHOXYPHENYL)-N’-TETRAHYDRO-2-FURANYLMETHYLTHIOUREA has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(3,5-DIMETHOXYPHENYL)-N’-TETRAHYDRO-2-FURANYLMETHYLTHIOUREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. The pathways involved in its mechanism of action can include signal transduction pathways, where the compound modulates the activity of key proteins involved in cellular processes.
Comparison with Similar Compounds
Key Observations:
Substituent Effects :
- Methoxy groups (e.g., in the target compound and ) improve solubility and enable π-π stacking interactions, favoring drug-like properties .
- Halogenated analogs (e.g., ) exhibit higher reactivity and are often used in agrochemicals due to their electron-withdrawing effects .
Core Structure Influence: Thiourea vs. Urea: Thiourea derivatives (target compound, ) have stronger hydrogen-bonding capacity compared to urea derivatives (), affecting target selectivity . Heterocyclic Cores: Compounds with oxadiazole () or tetrahydropyrazinone () cores display distinct stability and electronic profiles, broadening their utility in materials and pharmaceuticals .
Biological Activity
N-(3,5-Dimethoxyphenyl)-N'-tetrahydro-2-furanylmethylthio urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique structure characterized by a dimethoxyphenyl group and a tetrahydrofuran moiety. Its molecular formula is , indicating the presence of sulfur, which may play a critical role in its biological activity.
Research indicates that compounds similar to N-(3,5-dimethoxyphenyl)-N'-tetrahydro-2-furanylmethylthio urea may exhibit their biological effects through various mechanisms, including:
- Inhibition of Enzymatic Activity : Compounds with thiourea functionalities often act as enzyme inhibitors. They can interfere with metabolic pathways by inhibiting key enzymes involved in cellular processes.
- Antimicrobial Activity : Studies have shown that derivatives of thiourea exhibit significant antibacterial and antifungal properties. The presence of the dimethoxyphenyl group may enhance these effects by improving solubility and bioavailability.
Antimicrobial Efficacy
The antimicrobial activity of N-(3,5-dimethoxyphenyl)-N'-tetrahydro-2-furanylmethylthio urea has been assessed against various pathogens. The minimum inhibitory concentrations (MICs) for selected bacteria are summarized in Table 1.
| Pathogen | MIC (µM) | Reference |
|---|---|---|
| Methicillin-resistant S. aureus | 0.16–0.68 | |
| Mycobacterium tuberculosis | 10 | |
| Escherichia coli | 5 |
Case Studies
- Study on Antimicrobial Properties : A study conducted on similar thiourea derivatives demonstrated that compounds with the dimethoxyphenyl group exhibited enhanced antimicrobial activity against resistant strains of bacteria. The study highlighted the importance of structural modifications in optimizing biological activity.
- Efficacy Against Cancer Cell Lines : Research on related compounds indicated potential antiproliferative effects against various cancer cell lines. For instance, derivatives showed IC50 values ranging from 0.36 to 0.86 µM in inhibiting cell proliferation, suggesting that structural features significantly influence their cytotoxicity .
Research Findings
Recent findings indicate that N-(3,5-dimethoxyphenyl)-N'-tetrahydro-2-furanylmethylthio urea could be a promising candidate for further development due to its multifaceted biological activities:
- In vitro Studies : In vitro assays have demonstrated that the compound can effectively inhibit bacterial respiration by targeting ATP synthase, thus reducing bacterial viability significantly .
- Potential Applications : Given its antimicrobial properties, this compound may have applications in treating infections caused by resistant strains of bacteria and could also be explored for anticancer therapies based on its antiproliferative effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
